molecular formula C23H40N2O15 B7796935 Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside

Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside

Cat. No.: B7796935
M. Wt: 584.6 g/mol
InChI Key: URUYQHNAKBFGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is a complex glycan structure that plays a significant role in various biological processes. This compound is a type of glycopeptide, which consists of a peptide linked to a glycan. Glycans are essential for many biological functions, including cell-cell communication, immune response, and protein stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The synthetic route typically starts with the preparation of the monosaccharide units, followed by their sequential assembly through glycosylation reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method is advantageous due to its high specificity and efficiency. Additionally, large-scale production may utilize automated glycan synthesizers, which can streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives, depending on the substituents introduced.

Scientific Research Applications

Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside has numerous applications in scientific research, including:

    Chemistry: Used as a model compound for studying glycosylation reactions and glycan structures.

    Biology: Plays a role in cell signaling, immune response, and protein stability.

    Industry: Utilized in the production of glycoproteins and other glycan-containing products.

Mechanism of Action

The mechanism of action of Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as glycan-binding proteins or enzymes involved in glycosylation. These interactions can modulate various biological pathways, including cell signaling, immune response, and protein stability. The compound’s effects are mediated through its glycan structure, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    HexNAc(?1-4)HexNAc-O-Me: A simpler glycan structure lacking the 6-deoxy-Hex unit.

    HexNAc(?1-4)[6-deoxy-Hex(?1-6)]HexNAc: Similar structure but without the O-methyl group.

Uniqueness

Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is unique due to its specific glycan structure, which includes a 6-deoxy-Hex unit and an O-methyl group. These structural features can influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[2-[5-acetamido-4-hydroxy-6-methoxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N2O15/c1-7-14(29)18(33)19(34)23(37-7)36-6-11-20(17(32)13(25-9(3)28)21(35-4)39-11)40-22-12(24-8(2)27)16(31)15(30)10(5-26)38-22/h7,10-23,26,29-34H,5-6H2,1-4H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUYQHNAKBFGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.